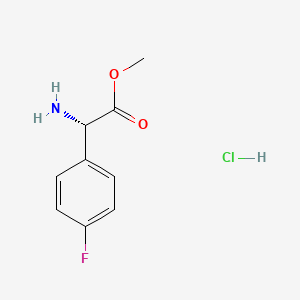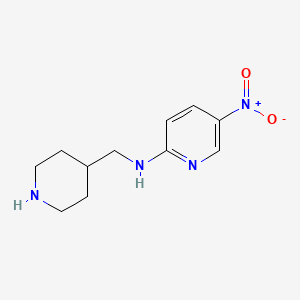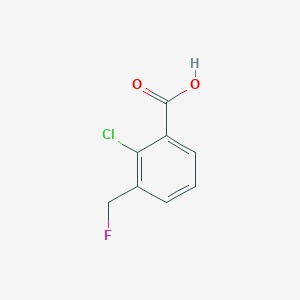
IRAK inhibitor 2
Vue d'ensemble
Description
IRAK inhibitor 2 is an inhibitor of IRAK4 (interleukin-1 receptor associated kinase 4) . IRAK4 is a serine/threonine kinase that plays a crucial role in immune signaling pathways . It is involved in the protective response to pathogens introduced into the human body by inducing acute inflammation followed by additional adaptive immune responses .
Synthesis Analysis
The synthesis of this compound involves complex biochemical processes. Studies have employed loss-of-function and gain-of-function methods to investigate the cellular functions of IRAK2 in vitro and in vivo . These studies have used gene set enrichment analysis, Seahorse metabolic analysis, immunohistochemistry, and Western blot to reveal the underlying molecular mechanisms .
Molecular Structure Analysis
The molecular structure of this compound has been studied using techniques like molecular docking, dynamics simulation, and 3D-QSAR studies . The molecular weight of this compound is 306.32, and its molecular formula is C17H14N4O2 .
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple pathways. For instance, IRAK2-NF-κB signaling promotes glycolysis-dependent tumor growth in pancreatic cancer . Inhibition of IRAK1 and IRAK4, either with shRNA or with a pharmacological IRAK1/4 inhibitor, dramatically impeded proliferation of T-ALL cells isolated from patients and T-ALL cells in a murine leukemia model .
Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 306.32 and a molecular formula of C17H14N4O2 . It is recommended to store the powder at -20°C for 3 years or at 4°C for 2 years .
Applications De Recherche Scientifique
1. Role in Necrotizing Enterocolitis
IRAK inhibitors, including IRAK Inhibitor 2, have shown promise in alleviating symptoms of necrotizing enterocolitis (NEC) in neonatal rats. These inhibitors can reduce the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, thereby alleviating damage to intestinal tissues by inhibiting the Toll-like receptor (TLR) signaling pathway (Hou, Lu, & Zhang, 2018).
2. Inhibition of Nuclear Factor-kappa B Activation
IRAK-2 oligodeoxynucleotide, an antisense molecule, has been found to inhibit interleukin-1 (IL-1)-induced nuclear factor-kappa B (NF-kappa B) activation in human embryonic kidney 293 cells. This suggests a potential therapeutic role in conditions where NF-kappa B activation is a pathological feature (Guo, Li, & Wu, 2000).
3. IRAK-M Death Domain and Inflammatory Mediator Inhibition
The death domain of IRAK-M, closely related to IRAK-1 and IRAK-2, plays a significant role in modulating inflammatory responses mediated by TLRs in different cell types. Specific mutations in this domain can alter its inhibitory effect on TLR-mediated cytokine production (Du et al., 2014).
4. Modulation of Inflammatory Processes in Cancers and Metabolic Diseases
IRAKs, including IRAK1 and IRAK2, are involved in the toll-like receptor and interleukin-1 signaling pathways. Their key roles in cancers, metabolic, and inflammatory diseases make them potential therapeutic targets. Selective interference with IRAK function and expression has been explored for clinical benefits (Singer et al., 2018).
5. Role in Inflammatory and Immune-Related Disorders
IRAK-4 inhibitors have potential as therapeutic agents for various inflammatory and immune-related disorders. Their ability to regulate abnormal cytokine levels in pathways mediated by Toll-like receptors and interleukin receptors is crucial for managing diseases like rheumatoid arthritis and asthma (Bahia et al., 2015).
6. Sensitizing Cancer Cells to Chemotherapies
Inhibitors of IRAK1/4 can enhance the sensitivity of cancer cells, including breast cancer cells, to chemotherapies like methotrexate. This finding indicates a new approach to overcoming drug resistance in cancer treatment (Rahemi et al., 2019).
Mécanisme D'action
IRAK inhibitor 2 works by inhibiting IRAK4, which is a key regulator of immune signaling. IRAK4 is expressed by multiple cell types and mediates signal transduction from Toll-like receptors (TLRs) and receptors of the interleukin-1 (IL-1) family, including IL-R1, IL-18R, and the IL-33 receptor ST2 . Upon activation of TLRs or IL-1 receptors by their ligands, the adaptor protein myeloid differentiation primary response 88 (MyD88) is recruited to the receptor and forms a multimeric protein complex, called the “Myddosome”, together with the proteins of the IRAK family (IRAK1, IRAK2, and IRAK4) .
Safety and Hazards
Orientations Futures
There is increasing interest in the role of the IRAK kinases as targets in the treatment of MDS and AML . IRAK1 and IRAK4 lie downstream of multiple receptors that stimulate the canonical NF-κB signaling pathway upstream of TRAF6 via the myddosome complex . The requirement for both IRAK1 and IRAK4 in this pathway has been explored using both genetic and pharmacologic technologies .
Propriétés
IUPAC Name |
4-[6-(furan-2-ylmethylamino)imidazo[1,2-b]pyridazin-3-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-13-5-3-12(4-6-13)15-11-19-17-8-7-16(20-21(15)17)18-10-14-2-1-9-23-14/h1-9,11,22H,10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKXXSDVMPBIOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NN3C(=NC=C3C4=CC=C(C=C4)O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648708 | |
| Record name | 4-[6-{[(Furan-2-yl)methyl]amino}imidazo[1,2-b]pyridazin-3(5H)-ylidene]cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
928333-30-6 | |
| Record name | 4-[6-{[(Furan-2-yl)methyl]amino}imidazo[1,2-b]pyridazin-3(5H)-ylidene]cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



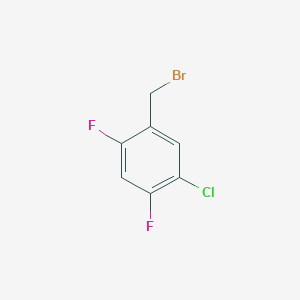
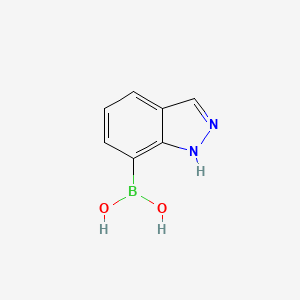
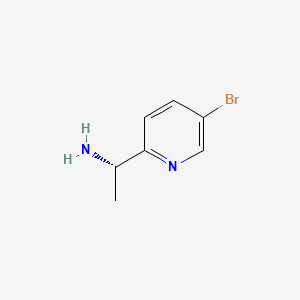
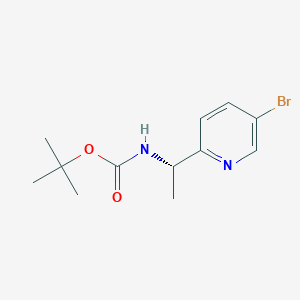

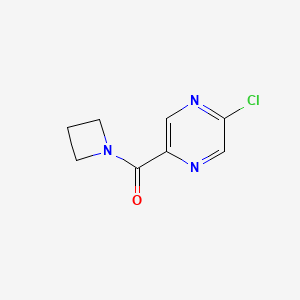

![4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030532.png)



